molecular formula C15H21NO B13982790 2-Benzyl-8-oxa-2-azaspiro[4.5]decane

2-Benzyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B13982790
M. Wt: 231.33 g/mol
InChI Key: QMVBWEKVBZJRPF-UHFFFAOYSA-N
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Description

2-Benzyl-8-oxa-2-azaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is notable for its three-dimensional structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-8-oxa-2-azaspiro[4.5]decane stands out due to its benzyl group, which enhances its biological activity and potential therapeutic applications. The presence of the oxa and azaspiro moieties also contributes to its unique three-dimensional structure and rigidity, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

2-benzyl-8-oxa-2-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-4-14(5-3-1)12-16-9-6-15(13-16)7-10-17-11-8-15/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVBWEKVBZJRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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